Azaperone
Descripción
Classification within Neuroleptic Agents
Azaperone is classified as a butyrophenone (B1668137), a class of typical antipsychotic drugs. wikipedia.orgdrugbank.compharmaoffer.com It is also identified as a pyridinylpiperazine derivative. wikipedia.orgmedchemexpress.comdrugbank.com As a neuroleptic agent, its principal mechanism of action is the antagonism of dopamine (B1211576) receptors in the brain. wikipedia.orgmedchemexpress.combionity.com Specifically, it acts on both D1 and D2 dopamine receptors. selleckchem.com This dopamine receptor blockade is responsible for its sedative effects. vin.com
In addition to its primary antidopaminergic activity, this compound also exhibits some antihistaminic and anticholinergic properties. wikipedia.orgmedchemexpress.combionity.com Its pharmacological effects also include the inhibition of α-adrenergic receptors, which contributes to its sedative activity. lktlabs.com
| Drug Class | Primary Mechanism | Other Properties |
|---|---|---|
| Butyrophenone Neuroleptic | Dopamine Antagonist (D1 and D2 receptors) | Antihistaminic, Anticholinergic, α-adrenergic receptor inhibition |
Historical Perspectives on Research and Development
The development of this compound is rooted in the broader research into butyrophenone antipsychotics. It was developed by Janssen Pharmaceutica. fao.org A key patent related to its synthesis was granted in 1960 to Paul Adriaan Jan Janssen. wikipedia.org
In the United States, this compound, under the brand name Stresnil, was approved for use in pigs in 1983. wikipedia.org The synthesis of this compound involves the alkylation of 2-chloropyridine (B119429) with piperazine (B1678402) to form 1-(pyridin-2-yl)piperazine, which is then reacted with 4-chloro-4'-fluorobutyrophenone. wikipedia.org
Evolution of Research Applications in Veterinary and Neurobiological Sciences
The research applications of this compound have predominantly been in the field of veterinary medicine. Initially, its use was focused on reducing aggression and stress in pigs, particularly in intensive farming environments during events like weaning, transport, and mixing of litters. wikipedia.orgfao.orgnih.gov Research has shown its effectiveness in preventing fighting among pigs. fao.org
Over time, its application expanded to its use as a component in anesthetic combinations for a wide range of animals. It is often used with other drugs like xylazine (B1663881), tiletamine (B1682376), and zolazepam (B1684422) for anesthesia. wikipedia.orgbionity.com In wildlife management, this compound is used in combination with potent narcotics such as etorphine or carfentanil for the tranquilization of large animals like elephants and rhinoceroses. wikipedia.orgdrugbank.combionity.com
In the realm of neurobiological sciences, research on this compound has contributed to the understanding of the role of dopamine receptors in behavior. Its action of blocking dopaminergic receptors in the mesolimbic and nigrostriatal pathways has been a subject of study. vin.com Research has also explored its effects on the ascending reticular activating system (ARAS), which helps in reducing an animal's response to environmental stimuli without causing significant motor impairment. vin.comvin.com Studies in rats and mice have evaluated its sedative and anesthetic properties, both alone and in combination with ketamine, providing insights into its dose-dependent effects and its potential as a surgical anesthetic in laboratory animals. drugbank.com
| Decade | Key Research Focus | Primary Animal Models |
|---|---|---|
| 1970s-1980s | Reduction of stress and aggression in intensive farming. | Pigs |
| 1990s-2000s | Use in combination anesthesia for a wider range of domestic and wild animals. | Pigs, Elephants, Rhinoceroses, Deer |
| 2010s-Present | Exploration of alternative administration routes and detailed neuropharmacological effects. | Pigs, Rodents |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDAFGWCDAMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045361 | |
| Record name | Azaperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1649-18-9 | |
| Record name | Azaperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1649-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaperone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001649189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azaperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azaperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azaperone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azaperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azaperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19BV78AK7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Azaperone
Modulation of Mesolimbic and Nigrostriatal Pathways
Azaperone exerts its tranquilizing effects by blocking dopaminergic receptors within the mesolimbic and nigrostriatal pathways of the brain. vin.com This action leads to a decrease in the activity of the ascending reticular activating system (ARAS), which helps reduce an animal's response to its environment without causing significant motor impairment or deep sedation. vin.com
The mesolimbic pathway originates in the ventral tegmental area (VTA) and projects to limbic areas, including the nucleus accumbens. psychopharmacologyinstitute.com This pathway plays a crucial and complex role in motivation, emotions, and reward. psychopharmacologyinstitute.com Antagonism of D2 receptors in this pathway is associated with a reduction in certain behavioral manifestations, such as aggression. ontosight.aivin.compsychopharmacologyinstitute.com
Research findings from pharmacological tests illustrate this compound's antagonistic activity:
| Type of Test | ED50 Value (mg/kg SC) Rat inchem.org | ED50 Value (mg/kg SC) Mouse inchem.org | ED50 Value (mg/kg SC) Dog inchem.org |
| Amphetamine antagonism | 2.5 | - | - |
| Apomorphine (B128758) antagonism | 0.34/9.15 | - | 0.98 |
| Norepinephrine antagonism | 0.33 | - | - |
| Tryptamine antagonism | 5.9 | - | - |
| Jumping box test | 0.7 | - | 5 (3.95 OR) |
| W-test - body weight | 1.75 | - | - |
| W-test - food intake | 2.5 | - | - |
Note: ED50 values represent the effective dose for 50% of the population in a given test, administered subcutaneously (SC). inchem.org
Pharmacodynamics and Physiological Manifestations
Autonomic Nervous System Effects
Respiratory System Influence
The influence of azaperone on the respiratory system is a critical aspect of its pharmacodynamic profile. While detailed research findings specifically on respiratory frequency changes induced solely by this compound can vary depending on species and co-administered agents, neuroleptic agents like this compound generally exert central nervous system depression, which can affect respiratory parameters. nih.gov In comparative studies, other sedative and anesthetic agents are known to cause respiratory depression. For instance, alpha-2 adrenergic receptor agonists such as xylazine (B1663881) and romifidine (B1679519) can lead to respiratory depression. wikipedia.orgwikipedia.org Similarly, benzodiazepines like midazolam can induce sleepiness and decrease anxiety, with effects on the central nervous system that might indirectly influence respiration. wikipedia.orgmims.com Dissociative anesthetics like tiletamine (B1682376), often used in combination with other drugs, also have an impact on physiological systems including respiration. wikipedia.org
Glucose Homeostasis Regulation
Comparative Pharmacodynamic Profiles with Other Agents
This compound's pharmacodynamic profile is often evaluated in comparison to other agents used for sedation, tranquilization, or anesthesia in veterinary medicine. These comparisons highlight its unique characteristics and synergistic or antagonistic interactions when combined.
Comparison with Alpha-2 Adrenergic Agonists (e.g., Xylazine, Detomidine, Romifidine, Medetomidine): this compound, as a butyrophenone (B1668137) neuroleptic, primarily acts as a dopaminergic antagonist. nih.gov In contrast, agents like xylazine, detomidine, romifidine, and medetomidine (B1201911) are alpha-2 adrenergic receptor agonists. wikipedia.orgwikipedia.orgwikipedia.orgwikidoc.orgcenmed.com This fundamental difference in mechanism of action leads to distinct pharmacodynamic profiles. Alpha-2 agonists are known for their potent sedative, analgesic, and muscle relaxant effects, often causing bradycardia and respiratory depression. wikipedia.orgwikipedia.orgwikipedia.org While this compound provides tranquilization and antiemetic effects, it generally lacks the profound analgesic properties of alpha-2 agonists. nih.gov Combinations of this compound with alpha-2 agonists are sometimes used to achieve a more balanced sedation and analgesia, leveraging their complementary mechanisms.
Comparison with Dissociative Anesthetics (e.g., Ketamine, Tiletamine) and Benzodiazepines (e.g., Midazolam, Zolazepam): Ketamine and tiletamine are dissociative anesthetics that act as NMDA receptor antagonists, producing a state of cataleptic anesthesia with varying degrees of muscle rigidity and analgesia. wikipedia.orgiiab.menih.gov Benzodiazepines like midazolam and zolazepam (B1684422) enhance the inhibitory effects of GABA, leading to anxiolysis, sedation, and muscle relaxation. wikipedia.orgmims.comwikipedia.orgresearchgate.net this compound, while providing sedation, does not induce the dissociative state seen with ketamine or tiletamine, nor does it possess the primary anxiolytic and muscle relaxant properties of benzodiazepines. Combinations of this compound with dissociative anesthetics and/or benzodiazepines are common in veterinary practice to achieve deeper sedation or anesthesia, as the different drug classes target distinct neuroreceptor systems, leading to additive or synergistic effects on sedation, muscle relaxation, and analgesia.
Comparison with Opioid Agonist-Antagonists (e.g., Butorphanol): Butorphanol (B1668111) is a synthetic opioid with mixed agonist-antagonist activity, primarily acting as a kappa-opioid receptor agonist and a partial mu-opioid receptor agonist, providing analgesia and some sedation. wikipedia.orgmims.comnih.govnih.gov this compound's primary effects are tranquilization and antiemesis, without significant analgesic properties. nih.gov When analgesia is required alongside tranquilization, butorphanol may be co-administered with this compound.
The following table summarizes the comparative pharmacodynamic profiles of this compound and other selected agents:
| Compound Name | Primary Mechanism of Action | Key Pharmacodynamic Effects | Respiratory Influence (General) | Thermoregulatory Influence (General) | Glucose Homeostasis Influence (General) |
| This compound | Dopaminergic antagonist (Neuroleptic) nih.gov | Tranquilization, Sedation, Antiemesis nih.gov | Central nervous system depression, potential influence on respiratory rate nih.gov | Potential for altered body temperature due to CNS effects nih.gov | Potential indirect effects on metabolism wikipedia.org |
| Xylazine | Alpha-2 adrenergic receptor agonist wikipedia.org | Sedation, Analgesia, Muscle Relaxation, Emetic wikipedia.org | Respiratory depression wikipedia.org | Can cause sweating, influence body temperature wikipedia.org | Can affect insulin (B600854) release and glucose levels wikipedia.org |
| Detomidine | Alpha-2 adrenergic receptor agonist wikipedia.org | Sedation, Analgesia, Muscle Relaxation wikipedia.org | Cardiac and respiratory effects wikipedia.org | Can cause sweating wikipedia.org | Potential effects on glucose metabolism wikipedia.org |
| Romifidine | Alpha-2 adrenergic receptor agonist wikipedia.org | Sedation, Analgesia wikipedia.org | Respiratory depression wikipedia.org | Not specifically detailed, but common for alpha-2 agonists | Not specifically detailed, but common for alpha-2 agonists |
| Ketamine | NMDA receptor antagonist (Dissociative Anesthetic) nih.gov | Anesthesia, Analgesia, Cataleptic state nih.gov | Less cardiorespiratory depressant effects than other agents nih.gov | Can influence body temperature nih.gov | Not specifically detailed |
| Tiletamine | NMDA receptor antagonist (Dissociative Anesthetic) wikipedia.org | Anesthesia, Immobilization (often with Zolazepam) wikipedia.org | Influences physiological systems wikipedia.org | Can influence body temperature wikipedia.org | Not specifically detailed |
| Midazolam | Benzodiazepine (GABA-A receptor agonist) wikipedia.orgmims.comrecovered.org | Sedation, Anxiolysis, Amnesia, Muscle Relaxation wikipedia.org | Can induce sleepiness, potential influence on respiration wikipedia.orgmims.com | Not specifically detailed, but CNS depressants can affect thermoregulation wikipedia.org | Not specifically detailed |
| Zolazepam | Pyrazolodiazepinone (Benzodiazepine-like) wikipedia.orgresearchgate.netwikipedia.org | Sedation, Anesthesia (often with Tiletamine) wikipedia.orgwikipedia.org | Can cause respiratory depression (when combined) wikipedia.org | Not specifically detailed, but CNS depressants can affect thermoregulation wikipedia.org | Not specifically detailed |
| Butorphanol | Kappa-opioid receptor agonist, partial mu-opioid receptor agonist wikipedia.orgnih.govnih.gov | Analgesia, Sedation, Antitussive wikipedia.org | Can cause respiratory depression wikipedia.org | Can reduce post-operative shivering wikipedia.org | Not specifically detailed |
Pharmacokinetics and Biotransformation
Absorption and Systemic Distribution Dynamics
Azaperone is rapidly absorbed following intramuscular (IM) and subcutaneous (SC) administration. europa.eufao.org In pigs, plasma levels of this compound typically peak within 30 minutes after a single IM dose of 1 mg/kg body weight. europa.eu Following absorption, this compound is rapidly distributed throughout the tissues. europa.eu Studies in rats after SC administration showed peak concentrations of total radioactivity and unchanged this compound in blood, brain, and liver within 30 minutes. inchem.org
Tissue distribution studies in rats and pigs indicate that this compound reaches highest levels in organs with high perfusion, such as the liver, kidney, and heart, with lower concentrations found in lung, fat, muscle, and brain. europa.euinchem.org In rats, the uptake and elimination of this compound were similar in brain and blood, with brain concentrations being 2-6 times higher than blood based on relative tissue volumes. fao.org Due to slower elimination from the liver, the liver-to-blood ratio was observed to be greater than 100. fao.org
Metabolic Pathways and Metabolite Identification
This compound undergoes extensive and rapid metabolism, primarily in the liver, through several biochemical pathways. europa.euinchem.orgresearchgate.net The main metabolic pathways identified include reduction of the butanone group, hydroxylation of the pyridine (B92270) group, oxidative N-dearylation, and oxidative N-dealkylation. europa.eufao.orginchem.org
A primary metabolite of this compound is azaperol (B32401), formed through the reduction of the butanone group. europa.eufao.orgredalyc.org Azaperol is pharmacologically active, although it is considerably less potent than the parent compound. researchgate.netfao.orgredalyc.org Studies have shown this compound to be 4 to 30 times more potent than azaperol across various pharmacological parameters. europa.euresearchgate.netfao.orgredalyc.org Despite its lower potency, azaperol can be re-oxidized back to this compound in vivo. europa.euredalyc.org For consumer safety evaluations, the sum of this compound and azaperol is often considered the marker residue due to azaperol's pharmacological activity and its interconversion with this compound. europa.euresearchgate.netredalyc.org
Beyond azaperol, other metabolites have been identified. These include 5-hydroxythis compound and 5-hydroxyazaperol, which result from hydroxylation of the pyridine ring. europa.eunih.gov Glucuronidated metabolites and a complex pattern of depyridinated products have also been observed, with the latter derived from the breakdown of unstable 5-hydroxy metabolites. europa.euresearchgate.net Early studies also reported N-dearylation (up to 50% of excreted radioactivity) and N-dealkylation (up to 15%) products. fao.org Some early identified metabolites have not been consistently confirmed with more sophisticated analytical methods such as mass spectrometry. fao.org In some instances, N-despyridinylazaperol and N-despyridinylthis compound, which are N-dealkylated metabolites, have been detected. researchgate.net
Excretion Kinetics and Routes
The excretion of this compound and its metabolites varies by species and route of administration. In rats, after a 1 mg/kg subcutaneous dose, approximately 20-25% of the radioactivity was excreted in urine and 60-80% in feces, mostly within 48 hours, with excretion largely completed within 4 days. inchem.orgfao.org After oral administration in rats, approximately 16% of the radioactivity was recovered in urine and 81% in feces over a 4-day period, with most collected within the first 24 hours. inchem.org The amount of unchanged this compound excreted was higher following oral dosing compared to subcutaneous administration. inchem.orgfao.org
In pigs, after a single intramuscular dose of 1 mg/kg body weight, a significant portion of the total radioactivity (about 89%) was excreted in the urine within the first 24 hours, while less than 1% was found in the feces. fao.org For a 4 mg/kg IM dose in pigs, 60% of radioactivity was excreted in urine and 15% in feces over a 62-hour period. fao.org This indicates that in pigs, urine is the major route of excretion, in contrast to rats where fecal excretion predominates. fao.org
Tissue Depletion Studies
Tissue depletion studies are crucial for determining residue levels over time. In swine, a pilot study investigating the tissue distribution of this compound and its metabolites after a 1 mg/kg intramuscular dose showed that at 4 hours, more than 90% of the residue was metabolites, indicating rapid metabolism of the parent drug. fao.orgfao.org
In a study with pigs administered 2 mg/kg body weight intramuscularly, residues of this compound and azaperol in edible tissues (liver, kidney, muscle, fat, and skin) were generally below 100 µg/kg within 1 day and undetectable (below 25 µg/kg) within 5 days. europa.eufao.org However, total radioactive residues in the injection sites were notably high and variable, declining from 173,900 µg/kg at 2 hours to 5,800 µg/kg at 72 hours. europa.eufao.org The major residual component in all tissues was azaperol, followed by this compound, although the ratio of these compounds to total residues varied across tissues and sampling times. europa.eu
The following table summarizes residue levels in various tissues of pigs at 96 hours after a 1 mg/kg subcutaneous dose in rats, illustrating the low residual amounts after significant depletion. fao.org
| Tissue | Drug Equivalent Concentration (ppb) |
| Blood | 5.6 |
| Liver | 33.9 |
| Lung | 10.9 |
| Brain | 5.2 |
| Kidney | 27.3 |
| Heart | 30.2 |
| Fatty Tissue | 4.1 |
| Muscle | 7.1 |
| Gonads | 8.3 |
Comparative Pharmacokinetic Profiles Across Species
While this compound is primarily used in pigs, pharmacokinetic studies have also been conducted in other species, notably rats. europa.euinchem.orgfao.org There are qualitative similarities in the metabolic pathways of this compound between pigs and rats, involving reduction of the butanone, oxidative N-dearylation, and hydroxylation of the pyridine. europa.eufao.org However, significant quantitative differences in the relative amounts of various metabolites have been observed. europa.eufao.orgfao.org For instance, the reductive pathway of the butyrophenone (B1668137) predominates to a greater degree in pigs than in rats. fao.orgfao.org Additionally, the reduced N-dearylated metabolite was found in much higher amounts in pigs, while approximately twice as much azaperol was found in rat liver incubation mixtures compared to swine liver mixtures. fao.org
The elimination routes also show differences; while rats primarily excrete this compound and its metabolites via feces, pigs predominantly excrete them through urine. fao.orginchem.org These interspecies variations highlight the importance of species-specific pharmacokinetic studies for accurate understanding of drug disposition.
Toxicology and Safety Assessment in Research
Acute Toxicity Studies
Acute toxicity studies have established that azaperone is moderately toxic following single-dose administration in several species. The primary signs of intoxication are extensions of its pharmacological activity on the central nervous system. inchem.org In rodents, observed toxic signs included ptosis (drooping of the upper eyelid), sedation, tremors, and occasionally, clonic seizures. inchem.org In dogs, oral administration led to ptosis, sedation, and vomiting. inchem.org
The median lethal dose (LD50) of this compound has been determined in multiple species and via different routes of administration, as detailed in the table below.
Acute Toxicity of this compound (LD50)
| Species | Route of Administration | LD50 (mg/kg body weight) |
|---|---|---|
| Mouse | Oral | 385 inchem.orgnih.gov |
| Mouse | Subcutaneous (s.c.) | 179 inchem.org |
| Mouse | Intravenous (i.v.) | 38-42 inchem.org |
| Rat | Oral | 245 inchem.orgnih.govherts.ac.uk |
| Rat | Subcutaneous (s.c.) | 450 inchem.orgherts.ac.uk |
| Rat | Intravenous (i.v.) | 28 inchem.org |
| Guinea Pig | Oral | 202 inchem.orgnih.gov |
| Dogs | Oral | >20 inchem.org |
| Dogs | Subcutaneous (s.c.) | >20 inchem.org |
Repeated-Dose Toxicity Research
Sub-chronic and chronic toxicity studies have been conducted in rats and dogs to evaluate the effects of repeated exposure to this compound.
In a 13-week study, Wistar rats were administered daily subcutaneous injections of this compound. inchem.org Dose-related sedation was a primary observation. inchem.org In a 15-week oral safety evaluation in Wistar rats, this compound was administered in the diet. fda.gov Long-term studies in rats exposed for up to 18 months and dogs for 24 months also identified sedation as the major dose-related effect. inchem.org
Repeated administration of this compound has been shown to induce effects on several organ systems, particularly at higher doses.
Hepatotoxicity : Minor hepatotoxicity was noted in rats at doses of 30 mg/kg body weight/day and above, and in dogs at 5 mg/kg body weight/day and above. inchem.org In a 13-week rat study, increased liver weights were observed in females at 40 mg/kg bw/day. inchem.org
Endocrine and Reproductive Organs : In the same 13-week rat study, females at the highest dose showed a reduced number of corpora lutea and increased glandular tissue in the ovaries. inchem.org Effects on the pituitary, ovary, uterus, and vagina were noted in rats after 6 and 12 months of dietary administration, but these effects were not apparent after 18 months, suggesting potential adaptation. inchem.org
Immune System Organs : At a dose of 40 mg/kg bw/day in the 13-week rat study, spleens were described as "degenerated" at necropsy. inchem.org Thymus weights were decreased in males at 10 mg/kg bw/day and in both sexes at 40 mg/kg bw/day. inchem.org
Respiratory System : In a long-term study where rats were fed diets containing this compound for 18 months, septal cell proliferation in the lung, leading to lipoid pneumonia, was marked at the highest concentration of 1600 ppm. inchem.org
Summary of Organ Systemic Effects in Repeated-Dose Studies
| Organ System | Species | Observed Effects | Dose/Concentration |
|---|---|---|---|
| Liver | Rat | Minor hepatotoxicity, increased weight (females) | ≥ 30 mg/kg bw/day (s.c.), 40 mg/kg bw/day (s.c.) |
| Liver | Dog | Minor hepatotoxicity | ≥ 5 mg/kg bw/day |
| Reproductive (Ovary) | Rat | Reduced corpora lutea, increased glandular tissue | 40 mg/kg bw/day (s.c.) |
| Immune (Spleen, Thymus) | Rat | "Degenerated" spleen, decreased thymus weight | 40 mg/kg bw/day (spleen), ≥ 10 mg/kg bw/day (thymus) |
| Respiratory (Lung) | Rat | Septal cell proliferation, lipoid pneumonia | 1600 ppm (dietary) |
Consistent with its primary pharmacological action, the most prominent neurobehavioral effect observed in repeated-dose toxicity studies was sedation. inchem.org This was a dose-related finding across all studies in both rats and dogs. inchem.org In a 13-week subcutaneous study in rats, animals in all treated groups were sedated for up to 2 hours following dosing, and those in the highest dose group (40 mg/kg bw/day) exhibited passive behavior throughout the study. inchem.org
Genotoxicity Evaluations
In some studies using the Salmonella typhimurium reverse mutation assay (Ames test), this compound and three of its metabolites induced frame shift mutations. inchem.org However, these responses were weak, occurring only at high doses in the presence of metabolic activation, showing a reversion rate only 2-3 times that of the controls, and lacking a clear dose-response relationship. inchem.org Notably, these findings were not replicated by a different group of investigators using the same bacterial strains. inchem.org
In contrast to the equivocal in vitro findings, in vivo genotoxicity tests, including the micronucleus test and the dominant lethal test in rodents, were negative. inchem.org These results indicate that this compound did not induce chromosomal damage or heritable mutations in these mammalian systems.
Carcinogenicity Assessments
The carcinogenic potential of this compound has not been fully established through comprehensive long-term studies. inchem.org The primary study available was an 18-month feeding study in rats. inchem.org While this study approached a lifetime exposure, it was deemed inadequate for a thorough assessment of carcinogenicity due to limitations such as a short duration of dosing and a small number of animals per group (ten of each sex). inchem.org In this particular study, no increase in tumors was reported. inchem.org
Immunotoxicity Investigations
Specific immunotoxicity studies for this compound are limited. However, findings from repeated-dose toxicity studies suggest potential effects on immune organs. In a 13-week study in rats, decreased thymus weights were observed in males at 10 mg/kg bw/day and in both sexes at 40 mg/kg bw/day. inchem.org At the highest dose, spleens were also noted to be "degenerated" upon gross examination at necropsy. inchem.org These findings indicate that high doses of this compound may impact lymphoid organs, but dedicated functional immunotoxicity studies have not been reported.
Observations from Human Psychotic Patient Studies
Information regarding the use and observation of this compound specifically in human psychotic patient studies is not available in the reviewed scientific literature. The compound is principally used in veterinary medicine, and its application as an antipsychotic in humans is uncommon wikipedia.org.
Adverse Effects in Wild Ungulates
The use of this compound for tranquilizing wild ungulates, often in combination with other agents, has been associated with several adverse physiological effects. These effects are frequently linked to the stress of capture and the pharmacological properties of the drug combinations used.
Metabolic and Respiratory Complications: A primary concern during the capture and chemical restraint of wild ungulates is the development of metabolic acidosis. In studies involving net-gun captured mule deer (Odocoileus hemionus), animals experienced severe metabolic lactic acidosis regardless of whether they were administered this compound (in combination with midazolam) or not allenpress.com. However, the use of this compound combinations has also been linked to specific respiratory and metabolic side effects in other species. In white-tailed deer (Odocoileus virginianus), combinations of this compound with butorphanol (B1668111) and medetomidine (B1201911) resulted in some degree of hypoxemia (low blood oxygen), hypercarbia (high blood carbon dioxide), and both respiratory and metabolic acidosis bioone.orgresearchgate.net. Hypoxemia was also observed in red brocket deer (Mazama americana) and elk (Cervus elaphus nelsoni) immobilized with drug mixtures containing this compound nih.govbioone.org.
Cardiovascular and Thermoregulatory Effects: Cardiovascular side effects are a notable observation. Studies in white-tailed deer and elk have reported bradycardia (slowed heart rate) following the administration of this compound in combination with other sedatives bioone.orgresearchgate.netbioone.org. Conversely, hypertension (high blood pressure) was noted in elk bioone.org. This compound's mechanism as an α1 blocker can lead to vasodilation, which may cause a secondary sequestration of erythrocytes in the spleen, leading to a lower packed cell volume (PCV) allenpress.com.
Hyperthermia, or elevated body temperature, is another significant adverse effect, likely exacerbated by the exertion and stress of capture before the drugs take full effect bioone.orgresearchgate.net.
Behavioral and Other Effects: While generally used to reduce aggression, this compound can have paradoxical effects in some species. For instance, increased aggression has been observed in gemsbok (Oryx gazella) after administration vtech.global.
The following table summarizes key adverse effects observed in various wild ungulate species during chemical restraint protocols involving this compound.
| Adverse Effect | Species | Notes | Source(s) |
| Metabolic Acidosis | Mule Deer (Odocoileus hemionus), White-tailed Deer (Odocoileus virginianus) | Occurred with severe lactic acidosis, often associated with capture stress. | allenpress.combioone.orgresearchgate.net |
| Hypoxemia | White-tailed Deer (Odocoileus virginianus), Red Brocket Deer (Mazama americana), Elk (Cervus elaphus nelsoni) | Low blood oxygen levels observed during immobilization. | bioone.orgresearchgate.netnih.govbioone.org |
| Hypercarbia | White-tailed Deer (Odocoileus virginianus) | Elevated blood carbon dioxide levels. | bioone.orgresearchgate.net |
| Hyperthermia | White-tailed Deer (Odocoileus virginianus) | Elevated body temperature, likely compounded by capture stress. | bioone.orgresearchgate.net |
| Bradycardia | White-tailed Deer (Odocoileus virginianus), Elk (Cervus elaphus nelsoni) | Abnormally slow heart rate. | bioone.orgresearchgate.netbioone.org |
| Hypertension | Elk (Cervus elaphus nelsoni) | Elevated blood pressure. | bioone.org |
| Increased Aggression | Gemsbok (Oryx gazella) | A paradoxical behavioral effect observed post-administration. | vtech.global |
Advanced Research Applications and Models
Veterinary Anesthesiology and Chemical Immobilization Research
Azaperone plays a significant role in veterinary medicine, particularly in the development of sophisticated anesthetic and immobilization protocols for diverse animal species. Its inclusion in combinatorial regimens aims to enhance the efficacy and predictability of chemical restraint, facilitating safe handling and research procedures.
Combinatorial Regimens in Swine Anesthesia
Research in swine anesthesia frequently incorporates this compound to achieve effective sedation and anesthesia, often in combination with other agents. This compound alone can induce sedation in piglets. Deeper sedation can be achieved when this compound is combined with ketamine and butorphanol (B1668111), or with ketamine and an alpha-2 adrenoreceptor agonist. Studies have explored the comparative efficacy of various combinations. For instance, a combination of this compound, detomidine, butorphanol, and ketamine (DBK) has been investigated in pigs and compared to this compound, tiletamine (B1682376), and zolazepam (B1684422) (TZ). The DBK combination resulted in longer durations of sedation, analgesia, and anesthesia compared to TZ. Specifically, the median duration of surgical anesthesia was observed to be 35 minutes for DBK, in contrast to 15 minutes for TZ. Additionally, heart rate was lower following DBK administration than with TZ. However, it was noted that a proportion of pigs in both treatment groups did not achieve a surgical plane of anesthesia (four pigs after DBK and six after TZ).
The combination of this compound, midazolam, and ketamine (AMK) has also been utilized in swine studies due to their complementary effects, ensuring effective chemical restraint irrespective of the administration route. While this compound administered alone (intranasally or intramuscularly) to piglets induced decubitus after 30 and 90 minutes, respectively, the AMK combination demonstrated synergistic effects.
The following table summarizes key findings from comparative studies on this compound-based combinatorial regimens in swine anesthesia:
| Anesthetic Combination | Sedation/Analgesia/Anesthesia Duration | Surgical Anesthesia Duration (Median) | Heart Rate | Pigs Achieving Surgical Anesthesia (out of 12) |
| This compound-Detomidine-Butorphanol-Ketamine (DBK) | Longer | 35 minutes | Lower | 8 |
| This compound-Tiletamine-Zolazepam (TZ) | Shorter | 15 minutes | Higher | 6 |
Large Animal Immobilization Protocols
This compound is a component in several protocols designed for the chemical immobilization of large animals, contributing to the effectiveness of procedures for species like giraffes, blesbok, rhinoceroses, and raccoons.
Giraffes: Etorphine-azaperone combinations have been evaluated for the immobilization and translocation of Masai giraffes. This combination has been shown to provide reliable immobilizations with quick and smooth inductions. Sedation onset was recorded at 2.6 ± 0.8 minutes, with recumbency achieved in 5.6 ± 1.4 minutes. Previous studies on ground-darted giraffes indicated that etorphine-azaperone had induction times similar to thiafentanil-medetomidine-ketamine, and was quicker than butorphanol-azaperone-medetomidine (BAM).
Blesbok: Etorphine-azaperone combinations are frequently employed for immobilizing free-ranging African bovids and antelope species. Research comparing different etorphine-azaperone combinations in blesbok found that both high and low etorphine doses, when combined with this compound, resulted in rapid induction and recovery times without significant differences in the quality of immobilization.
Rhinoceroses: Etorphine-azaperone is a preferred combination for immobilizing free-ranging white rhinoceroses. The inclusion of this compound with etorphine has been shown to shorten induction times by approximately 30% compared to etorphine alone, reducing the median induction time from 8.9 minutes to 6.25 minutes, with no observed difference in immobilization quality. Furthermore, intravenous administration of butorphanol to etorphine-azaperone-immobilized white rhinoceroses has been found to improve physiological parameters.
Raccoons: The combination of nalbuphine, medetomidine (B1201911), and this compound (NAM) is a low-volume protocol investigated for raccoon immobilization. Studies have reported rapid induction times (mean of 6 minutes) and recovery times (mean of 10 minutes following reversal) with NAM. Physiological parameters such as heart rate, oxygen saturation, and respiration rate generally remained stable during immobilization with NAM. A comparative study involving ketamine-xylazine (KX), butorphanol-azaperone-medetomidine (BAM), and NAM for raccoon immobilization indicated similar induction times across these combinations, though KX generally had the shortest mean induction time (10.0 ± 0.7 minutes) and NAM the longest (13.0 ± 1.3 minutes) in one study. Recovery times after antagonizing were rapid for BAM (6.2 ± 0.8 minutes) and NAM (5.1 ± 0.5 minutes), while only KX allowed for unaided recovery.
The following table presents data on immobilization times for various large animal protocols involving this compound:
| Species | This compound-containing Combination | Induction Time (Mean/Median) | Recumbency Time (Mean) | Recovery Time (Mean/Median, post-reversal) |
| Masai Giraffe | Etorphine-Azaperone | Sedation onset: 2.6 ± 0.8 min | 5.6 ± 1.4 min | - |
| White Rhinoceros | Etorphine-Azaperone | 6.25 min (median) | - | - |
| White Rhinoceros | Etorphine alone | 8.9 min (median) | - | - |
| Raccoon | Nalbuphine-Medetomidine-Azaperone (NAM) | 6 min (range 4-17 min) | - | 10 min (range 6-18 min) |
| Raccoon | Ketamine-Xylazine (KX) | 10.0 ± 0.7 min | - | 32.8 ± 7.1 min (unaided) |
| Raccoon | Butorphanol-Azaperone-Medetomidine (BAM) | Similar to KX/NAM | - | 6.2 ± 0.8 min |
| Raccoon | Nalbuphine-Medetomidine-Azaperone (NalMed-A) | 13.0 ± 1.3 min | - | 5.1 ± 0.5 min |
Comparative Efficacy and Safety of Drug Combinations
Comparative studies are crucial for optimizing chemical immobilization protocols, evaluating the balance between effective restraint and physiological impact.
Blesbok: A comparison of etorphine alone versus etorphine-azaperone in blesbok revealed that the etorphine-azaperone combination provided a deeper plane of immobilization, facilitating easier handling. However, this combination also led to greater impairment of ventilatory function compared to etorphine alone. Another study comparing etorphine-azaperone (T1) with etorphine-midazolam (T2) in blesbok found that T1 resulted in significantly better immobilization quality. Both treatments induced severe hypoxemia and impaired gas exchange, with hypoxemia being more pronounced with T1. T2, however, showed a deterioration in respiration as the monitoring period progressed.
Rhinoceroses: In white rhinoceroses immobilized with etorphine-azaperone, the subsequent intravenous administration of butorphanol resulted in reduced hypoxemia and hypercapnia, alongside a decrease in oxygen consumption and carbon dioxide production. This compound has also been noted to reduce hypertension and tachycardia associated with etorphine immobilization.
Raccoons: A comparative evaluation of KX, BAM, and NalMed-A for raccoon immobilization concluded that all combinations could be used effectively. However, a notable finding was the frequent need for supplemental oxygen with BAM and NalMed-A protocols, with 72% and 71% of raccoons, respectively, requiring it, compared to 23% with KX. Breathing patterns were observed to be cyclic with BAM and NAM, whereas KX generally resulted in a more regular breathing pattern.
Pigs: In studies comparing this compound-detomidine-butorphanol-ketamine (DBK) and this compound-tiletamine-zolazepam (TZ) in pigs, DBK demonstrated superior efficacy by providing longer durations of sedation, analgesia, and anesthesia. Furthermore, research investigating the physiological impact of general anesthesia in pigs found that this compound combined with ketamine resulted in the highest cortisol concentrations, suggesting a stronger stress response compared to xylazine (B1663881) combined with ketamine or single administrations of this compound or xylazine.
The following table summarizes comparative efficacy and physiological findings of this compound-containing drug combinations:
| Species | Comparison | Outcome/Physiological Impact |
| Blesbok | Etorphine-Azaperone vs. Etorphine alone | Deeper immobilization with Etorphine-Azaperone; greater ventilatory impairment with Etorphine-Azaperone. |
| Blesbok | Etorphine-Azaperone (T1) vs. Etorphine-Midazolam (T2) | T1 (Etorphine-Azaperone) provided significantly better immobilization quality; both caused severe hypoxemia, more pronounced with T1. |
| White Rhinoceros | Etorphine-Azaperone with/without Butorphanol | Butorphanol administration led to less hypoxemia and hypercapnia, and decreased oxygen/carbon dioxide production. This compound reduces hypertension and tachycardia. |
| Raccoons | KX vs. BAM vs. NalMed-A | All effective; BAM (72%) and NalMed-A (71%) frequently required supplemental oxygen compared to KX (23%). |
| Pigs | DBK vs. TZ | DBK more effective for anesthesia, providing longer sedation, analgesia, and anesthesia. |
| Pigs | This compound + Ketamine vs. Xylazine + Ketamine | This compound + Ketamine resulted in higher cortisol concentrations. |
Neurobiological Research Models
Beyond its applications in veterinary anesthesiology, this compound has been investigated in neurobiological research, particularly in models related to neurodegeneration and dopamine (B1211576) signaling pathways.
Tauopathy and Neurodegeneration Studies
This compound, classified as a typical antipsychotic, has demonstrated significant effects in models of tauopathy and neurodegeneration. In a Caenorhabditis elegans model of tauopathy, this compound was found to improve the motility of tau transgenic worms, reduce levels of insoluble tau protein, and offer protection against neurodegeneration. These findings suggest a potential neuroprotective role for this compound.
Further research extended these observations to human cell culture models of tau aggregation, where this compound also effectively reduced insoluble tau. This suggests that the molecular mechanism of this compound's action is conserved across these diverse biological systems. Other antipsychotic compounds, such as flupenthixol, perphenazine, and zotepine, have similarly shown an ability to ameliorate the effects of tau expression in both C. elegans and human cell culture models. The observed benefits, including reduced neuronal loss and improved behavioral outcomes in C. elegans, point towards dopamine D2 receptor antagonism as a promising strategy for addressing tau aggregation and neurotoxicity.
The following table illustrates the effects of this compound and other antipsychotics on tau reduction in C. elegans models:
| Compound | Effect on Insoluble Tau (normalized to soluble tau) in C. elegans | Other Observed Effects in C. elegans Tauopathy Model |
| This compound | 96% reduction | Improved motility, protective against neurodegeneration, reduced neuronal loss, improved behavioral outcomes |
| Flupenthixol | 92% reduction | Ameliorates effects of tau expression |
| Perphenazine | 80% reduction | Ameliorates effects of tau expression |
| Zotepine | 38% reduction | Ameliorates effects of tau expression |
Dopamine Signaling Pathway Investigations in Disease Models
This compound's primary mechanism of action involves blocking dopamine receptors in the brain, predominantly through dopamine D2 receptor antagonism. This antagonism is considered central to its observed effects in suppressing tau aggregation and neurotoxicity in neurodegenerative disease models.
Research indicates that reducing dopamine signaling through the dopamine D2 receptor, whether via genetic knockouts in C. elegans or RNA interference knockdown in human cell culture, yields protective effects against tau toxicity. This highlights this compound's utility as a pharmacological tool for investigating the role of dopamine signaling pathways in the pathogenesis of various disease models, particularly those characterized by neurodegeneration and protein aggregation. Furthermore, studies have shown this compound's ability to antagonize behavioral effects induced by apomorphine (B128758) and amphetamine, which are mediated by brain catecholamines, including dopamine.
The following table summarizes this compound's role in dopamine signaling pathway investigations:
| Aspect | Description |
| Mechanism of Action | Dopamine D2 Receptor Antagonism |
| Relevance in Disease Models | Suppresses tau aggregation and neurotoxicity; useful for investigating dopamine signaling in neurodegenerative and protein aggregation diseases. |
| Behavioral Antagonism | Antagonizes apomorphine and amphetamine-induced behavioral effects mediated by brain catecholamines (dopamine). |
Applied Ethology and Behavioral Modification Studies in Livestock
Research into this compound's effects on livestock behavior highlights its utility in managing social dynamics and mitigating stress, particularly in swine.
Management of Aggression and Social Behavior in Swine
This compound is a widely employed neuroleptic sedative in pigs for the purpose of behavior modification, specifically targeting the reduction of aggression wikipedia.org. Its application has been shown to prevent and treat fighting and aggressive behaviors, particularly in smaller animals, and to facilitate the acceptance of piglets by aggressive sows wikipedia.org. Studies indicate that this compound treatment can enhance productivity in pigs by diminishing aggression following regrouping wikipedia.org. It is also effective in reducing stress associated with weaning, regrouping, and hierarchical fighting among gilts and sows wikipedia.orgwikipedia.org.
Specific research findings demonstrate the quantitative impact of this compound on aggressive behaviors. For instance, one study reported a 39% reduction in pig aggression following this compound administration wikipedia.org. Another investigation observed a 36% decrease in the duration of aggression in this compound-treated pigs wikipedia.org. The compound is believed to influence the central nervous system, rendering animals indifferent to their surrounding environment and exhibiting anxiolytic effects fishersci.ca. Aggression among unfamiliar pigs is typically most severe within the first 30 to 90 minutes after mixing; while overt aggressive acts may subside after 24 hours, the underlying stress can still lead to reduced performance fishersci.ca. Furthermore, this compound treatment has been associated with a reduction in aggressive interactions during pregnancy in gilts wikipedia.org.
| Study Type | Behavioral Outcome | Observed Effect of this compound | Citation |
|---|---|---|---|
| Aggression Management | Pig Aggression Reduction | 39% reduction wikipedia.org | wikipedia.org |
| Aggression Management | Duration of Aggression | 36% lower duration wikipedia.org | wikipedia.org |
| Social Behavior | Acceptance of Piglets by Sows | Aids aggressive sows wikipedia.org | wikipedia.org |
| Stress & Aggression | Weaning, Regrouping, Hierarchical Fighting | Reduces stress and fighting wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |
| Anxiolytic Effect | Indifference to Environment | Makes animals indifferent fishersci.ca | fishersci.ca |
Stress Reduction Strategies in Animal Husbandry
This compound plays a crucial role in stress reduction strategies within animal husbandry, particularly in swine. It is utilized to alleviate transport stress, which in turn can decrease mortality rates, minimize weight loss, and reduce loading stress in piglets, slaughter pigs, and adult boars mims.comwikipedia.org. The administration of this compound has been observed to reverse clinical signs of stress such as excitable behavior, cyanosis, rapid breathing, and elevated body temperature in swine wikipedia.org.
Further studies have revealed that this compound induces quantitative changes in pig behavior, suggesting an anxiolytic (anxiety-reducing) effect fishersci.ca. Beyond swine, its stress-reducing properties have been noted in other livestock. For example, in sheep, this compound has been found to reduce emotionality in open-field tests and to increase inter-individual distance when animals are introduced to novel environments fishersci.ca. In wild ungulates, specifically roe deer, this compound administration resulted in lower interindividual variability of heart rate, indicating a calming effect. Physiological parameters also suggested stress reduction and a protective effect on muscle during capture operations fishersci.cawikipedia.org. In an open-field test, this compound-treated pigs exhibited increased activity, more exploratory behavior, and reduced vocalization, appearing less fearful compared to control groups senescence.info. The compound's ability to decrease stress due to weaning and regrouping in gilts and sows further underscores its application in animal welfare management wikipedia.org.
| Stressor | Animal Model | Observed Effect of this compound | Citation |
|---|---|---|---|
| Transport Stress | Swine (piglets, slaughter pigs, adult boars) | Reduces mortality, weight loss, loading stress wikipedia.org | wikipedia.org |
| General Stress | Swine | Reverses excitable behavior, cyanosis, rapid breathing, elevated temperature wikipedia.org | wikipedia.org |
| Emotionality | Sheep | Reduces emotionality in open-field tests; increases inter-individual distance in novel environments fishersci.ca | fishersci.ca |
| Capture Stress | Roe Deer | Lowers interindividual heart rate variability; indicates stress reduction and muscle protection fishersci.cawikipedia.org | fishersci.cawikipedia.org |
| Fear Response | Pigs (Open-field test) | Increased activity, more exploration, less vocalization (less fearful) senescence.info | senescence.info |
| Weaning/Regrouping | Gilts and Sows | Decreases stress wikipedia.org | wikipedia.org |
Novel Delivery Systems Research (e.g., Oral and Intranasal Administration Efficacy)
Research into this compound's delivery systems has explored alternative routes to the traditional intramuscular injection, focusing on oral and intranasal administration to enhance ease of use and animal welfare.
Oral Administration Efficacy
However, the use of higher oral doses has demonstrated limitations. Doses of 8 mg/kg b.w. and 12 mg/kg b.w. were found to negatively impact respiratory rate, body temperature, and certain biochemical parameters, leading to immobility in piglets, thus deeming them unsuitable for this age group mims.comwikipedia.orgfishersci.carecovered.org.
Beyond sedation, oral administration via drinking water has been explored for its impact on growth performance in weanling pigs. A continuous oral dose of 6 mg/litre of water administered during the first three days of a 42-day trial period resulted in an additional body weight gain of 1.2 kg (an 8% increase) compared to a placebo group over the entire test period. This method also led to a more homogenous body weight distribution in the this compound-treated groups at the end of the study mims.com. Metabolically, after oral administration, the concentration of the this compound metabolite, azaperol (B32401), is generally higher than the parent compound, with exceptions noted in fat, loin, and injection sites wikipedia.org. Importantly, one study confirmed that this compound concentrations in analyzed tissues did not exceed the maximum residue limit set by the European Union following oral administration mims.com.
| Administration Route | Dose (mg/kg b.w.) | Observed Efficacy/Outcome | Notes | Citation |
|---|---|---|---|---|
| Oral (Piglets) | 4 | Sedation comparable to 2 mg/kg i.m. | Clinically comparable sedation achieved | wikipedia.orgmims.comwikipedia.orgfishersci.cawikidata.orgwikipedia.orgguidetopharmacology.org |
| Oral (Piglets) | >4 (e.g., 8, 12) | Faster onset, longer duration of sedation | Negative effects on respiratory rate, body temperature, biochemistry; causes immobility; unsuitable for piglets mims.comwikipedia.orgfishersci.carecovered.org | mims.comwikipedia.orgfishersci.carecovered.org |
| Oral (Drinking Water, Weanling Pigs) | 6 mg/L (first 3 days) | +1.2 kg body weight (8% increase) over 42 days; more homogenous body weight distribution | Applied continuously via drinking water | mims.com |
Intranasal Administration Efficacy
Intranasal administration of this compound presents a promising alternative to intramuscular injection, offering advantages such as simplicity of preparation, painlessness, and efficiency, mirroring its growing use in human medicine wikipedia.org.
Comparative studies in piglets have shown that an intranasal dose of 4 mg/kg b.w. of this compound is necessary to achieve a level of sedation comparable to that produced by a 2 mg/kg b.w. intramuscular injection wikipedia.orgwikipedia.orgguidetopharmacology.org. The onset of sedation following intranasal administration (at both 2 mg/kg and 4 mg/kg b.w.) was observed in all piglets 60 minutes post-application wikipedia.org.
However, some research indicates that intranasal administration may have longer induction times and shorter recovery times compared to intramuscular application, and may result in higher scores for defense and vocalization guidetopharmacology.orgwikipedia.org. These findings led some studies to conclude that intranasal administration might not be recommended for procedures like castration due to a perceived poorer quality of sedation guidetopharmacology.orgwikipedia.org.
Conversely, other research, particularly involving a combination of this compound, midazolam, and ketamine (AMK), found intranasal administration to be as effective as intramuscular administration for chemical restraint. In these studies, intranasal delivery resulted in a shorter latency to recumbency and a shorter duration of chemical restraint, with minimal changes in physiological homeostasis. Furthermore, muscle relaxation was more pronounced with intranasal administration at the point of recumbency mims.comwikidata.org. A practical challenge noted with intranasal administration, especially when combined with other agents like alfaxalone (B1662665), is the potential for high volumes, which can lead to issues such as coughing or swallowing by the animal wikipedia.org.
| Administration Route | Dose (mg/kg b.w.) | Observed Efficacy/Outcome | Notes | Citation |
|---|---|---|---|---|
| Intranasal (Piglets) | 4 | Sedation comparable to 2 mg/kg i.m. | Onset of sedation in all piglets at 60 min wikipedia.orgwikipedia.orgguidetopharmacology.org | wikipedia.orgwikipedia.orgguidetopharmacology.org |
| Intranasal (Piglets) | Various (e.g., with alfaxalone or midazolam) | Longer induction, shorter recovery, higher defense/vocalization scores | Poorer sedation quality in some contexts (e.g., castration) guidetopharmacology.orgwikipedia.org | guidetopharmacology.orgwikipedia.org |
| Intranasal (Adult Pigs, AMK combination) | 3 (this compound) | As effective as IM for chemical restraint; shorter latency to recumbency; shorter duration of chemical restraint; minimal changes in homeostasis; more intense muscle relaxation at recumbency | Used in combination with midazolam (0.3 mg/kg) and ketamine (7 mg/kg) mims.comwikidata.org | mims.comwikidata.org |
Analytical Methodologies in Azaperone Research
Quantitative Determination in Biological Matrices (e.g., blood plasma, tissues)
Quantitative determination of azaperone and its metabolites in biological matrices such as blood plasma, urine, and various tissues (e.g., liver, kidney, muscle, fat, injection site) is essential for residue monitoring and pharmacokinetic studies. Several analytical techniques have been developed and refined for this purpose, with a strong emphasis on chromatographic and mass spectrometric approaches.
Chromatography-Based Techniques (e.g., HPLC, TLC, GC)
Chromatography plays a pivotal role in separating this compound and its related compounds from complex biological matrices. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are among the widely employed techniques.
High-Performance Liquid Chromatography (HPLC) HPLC methods, particularly those coupled with ultraviolet (UV) or fluorescence detection, are extensively used for the quantitative determination of this compound and its primary metabolite, azaperol (B32401), in animal tissues and plasma.
HPLC-UV: A common approach involves reverse-phase HPLC with UV detection. One method for determining this compound and azaperol in animal tissues utilized an ODS column with an acetonitrile-0.025% aqueous diethylamine (B46881) (2:3, v/v) mixture as the mobile phase and UV detection at 250 nm. This method demonstrated linearity for concentrations ranging from 0.05 to 2 µg/mL (r>0.999), with recoveries exceeding 72% from various tissues, including swine muscle, adipose tissue, and liver, as well as bovine, poultry, and salmon tissues, and bovine milk and poultry egg uni.lunih.gov. The lower limit of quantification (LOQ) for this method was reported as 0.025 µg/g uni.lunih.gov. Another HPLC-UV method for swine tissues and plasma reported a limit of quantification (LOQ) of 25 µg/kg for tissues and 5 µg/L for plasma. The accuracy in tissues ranged from 92% to 102% for this compound and 92% to 109% for azaperol, with precision ranging from 1.7% to 6.5% for this compound and 0.2% to 8.3% for azaperol. Recoveries were reported to be greater than 90% for all tissues and plasma epa.gov. A more recent HPLC method for this compound and azaperol in animal kidneys and livers, employing UV detection at 245 nm, reported LOQ values of 0.25 µg/kg for this compound and 0.12 µg/kg for azaperol. This method showed linearity from 50 to 300 µg/kg of tissue, with accuracy not exceeding 15% and recoveries between 85% and 115% uni.lunih.gov.
HPLC-Fluorimetry (HPLC-FL): An analytical method for this compound residues in slaughtered animal kidneys involved extraction with acetonitrile (B52724) and purification via solid-phase extraction (SPE). This compound and azaperol were then analyzed by gradient HPLC on a reversed and deactivated phase, with excitation and emission wavelengths of 245 nm and 345 nm, respectively. This method demonstrated linearity over a concentration range of 10-150 µg/kg (r²>0.99), with mean recoveries of 88.2% for this compound and 91.2% for azaperol, and intra-laboratory reproducibility below 11.0% and 9.0%, respectively. The LOQ was 10 µg/kg for this compound and 5 µg/kg for azaperol nih.gov.
| Technique | Matrix | Analyte(s) | LOQ | LOD | Recovery (%) | Accuracy (%) | Precision (%) | Linearity Range |
|---|---|---|---|---|---|---|---|---|
| HPLC-UV | Animal Tissues (various) | This compound, Azaperol | 0.025 µg/g | - | >72 | - | - | 0.05-2 µg/mL |
| HPLC-UV | Swine Tissues, Plasma | This compound, Azaperol | 25 µg/kg (tissues), 5 µg/L (plasma) | - | >90 | 92-109 | 0.2-8.3 | - |
| HPLC-UV | Animal Kidneys, Livers | This compound, Azaperol | 0.25 µg/kg (AZN), 0.12 µg/kg (AZL) | 1.0 µg/kg (AZN), 0.4 µg/kg (AZL) | 85-115 | <15 | - | 50-300 µg/kg |
| HPLC-UV-VIS | Pig Tissues (muscle, liver, kidney, skin+fat) | This compound, Azaperol | 0.010 µg/g | 0.002 µg/g (AZN), 0.003 µg/g (AZL) | >99 (AZN), >89 (AZL) | 89.54 | <10.18 | 0.03-0.5 µg/g |
| HPLC-FLD | Slaughtered Animal Kidneys | This compound, Azaperol | 10 µg/kg (AZN), 5 µg/kg (AZL) | - | 88.2 (AZN), 91.2 (AZL) | - | <11.0 (AZN), <9.0 (AZL) | 10-150 µg/kg |
Thin-Layer Chromatography (TLC) TLC has been employed as a screening method for this compound and azaperol. Early methods published in 1976 involved extraction and chromatography, with final extracts used for thin-layer chromatography. For instance, with acetone (B3395972) as the developing solvent, this compound and azaperol exhibited Rf values of 0.57 and 0.4, respectively wikidoc.org. TLC has also been used in conjunction with GC and GC/MS for the analysis and identification of this compound and its metabolites in human urine fishersci.cauni.lu.
Gas Chromatography (GC) Gas-liquid chromatography (GLC) methods have been developed for the determination of this compound residues, particularly in swine liver. One such procedure involved homogenizing liver tissue with sodium hydroxide (B78521) and chloroform, followed by extraction and clean-up steps. The final residue was dissolved in methanol (B129727) for GLC analysis, typically equipped with an alkali flame ionization detector. A claimed limit of determination for this compound in liver using GLC was 10 ppb (µg/kg) wikidoc.org.
Mass Spectrometry Applications (e.g., GC/MS, LC-QTOF-MS for metabolite identification)
Mass spectrometry (MS) techniques, often coupled with chromatographic separation, provide enhanced sensitivity, selectivity, and structural information crucial for the identification and confirmation of this compound and its metabolites, especially in complex biological matrices at low concentrations.
Gas Chromatography-Mass Spectrometry (GC/MS) GC/MS is a powerful confirmatory technique for this compound and its metabolites. A method for confirming this compound and azaperol in swine liver utilized GC/MS with electron ionization in the selected-ion-monitoring (SIM) mode, achieving a target concentration of 10 ppb (µg/kg). The sample preparation involved grinding liver tissue with dry ice, acetonitrile extraction, and solid-phase extraction (SPE) clean-up. A DB-1 analytical column was used for separation, and the parent ion, base peak ion, and one diagnostic fragment ion were monitored for both compounds nih.govjkchemical.comnih.gov. The GC-MS confirmatory procedure for this compound in liver had a reported limit of detection of 15 ppb wikidoc.org. GC/MS has also been instrumental in identifying hydroxylated metabolites of this compound in horse urine dntb.gov.ua.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is widely regarded as the most frequently used technique for the determination of this compound and its metabolites due to its high sensitivity, selectivity, and ability to provide structural information. It is applied for target compound analysis in various animal tissues (kidney, muscle, liver, milk, eggs) and urine uni.lu. A sensitive and reliable LC-MS/MS method for the simultaneous determination of tranquilizers, including this compound and azaperol, in edible swine tissues involved acetonitrile extraction and clean-up using an Oasis HLB solid-phase extraction cartridge. Analysis was performed in multiple reaction monitoring (MRM) positive ionization mode. The limits of detection (LOD) for tranquilizers in swine muscle, liver, and kidney ranged from 0.06 to 0.1 µg/kg, with quantification limits (LOQ) between 0.2 and 0.4 µg/kg. Average recoveries ranged from 74.2% to 91.8% nih.gov. Another LC-MS/MS method for this compound, azaperol, and carazolol (B1668300) in pig muscle and kidney reported recoveries between 70% and 106%, accuracy between 80% and 110%, and a coefficient of variation not exceeding 16% researchgate.net.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) High-resolution mass spectrometry techniques like LC-QTOF-MS are increasingly utilized for screening, confirmation, and comprehensive metabolite identification. This technique allows for the detection of known and unknown metabolites with high accuracy and provides detailed structural information, which is particularly valuable in complex biological samples nih.gov. LC-QTOF-MS has been used for metabolite profiling in various biological systems, demonstrating its capability for elucidating metabolic pathways.
Metabolite Profiling and Identification Techniques
This compound undergoes extensive metabolism in animals, leading to various metabolites. Key techniques for profiling and identifying these metabolites include GC/MS, 1H NMR, and advanced LC-MS platforms.
The primary metabolite of this compound is azaperol, a reduction product resulting from the reduction of the butanone moiety wikidoc.orgnih.gov. In pigs, azaperol is generally found in higher concentrations than the parent compound in most tissues, with exceptions in fat, loin, and the injection site where the parent compound might be higher wikidoc.org.
Other significant metabolites identified include:
5'-hydroxy-azaperone and 5'-hydroxy-azaperol : These are formed through the hydroxylation of the pyridine (B92270) ring dntb.gov.ua. Their structures have been confirmed by independent chemical synthesis and analysis using GC/MS and 1H NMR, particularly in horse urine dntb.gov.ua.
Dihydrothis compound : This compound is a synonym for azaperol wikidoc.org.
4'-[fluoro-4-(4-(2-pyridyl)-1-piperazinyl]butyrophenone (N-despyridyl this compound) : This metabolite has been identified in human urine fishersci.cauni.lunih.gov.
Glucuronidated metabolites : These are conjugated forms of this compound metabolites nih.gov.
Depyridinated products : These result from the breakdown of unstable hydroxylated metabolites.
Metabolite profiling studies have revealed species-specific differences in metabolic pathways. For example, in pigs, the reductive pathway of the butyrophenone (B1668137) predominates to a greater extent compared to rats, and the reduced N-dearylated metabolite is found in much higher amounts in pigs wikidoc.org. While early metabolism studies in rats did not always identify azaperol as a metabolite, more sophisticated methods like mass spectrometry have since confirmed its presence wikidoc.org. Techniques such as reverse isotope dilution methods have also been used in early studies to determine metabolites in urine and feces wikidoc.org.
Challenges in Method Characterization for Specificity, Accuracy, and Reproducibility
The characterization of analytical methods for this compound and its metabolites presents several challenges, particularly concerning specificity, accuracy, and reproducibility. Adherence to validation guidelines, such as those from the International Council for Harmonisation (ICH) and European Commission Decision 2002/657/EC, is paramount to ensure the reliability of analytical results.
Specificity/Selectivity: A key challenge is ensuring that the method can unequivocally assess the analyte in the presence of other components expected in the biological matrix, including endogenous compounds, impurities, and other drug residues. For separation techniques like chromatography, demonstrating sufficient resolution between this compound, its metabolites, and potential interferences is critical. Some early methods, while providing detection, lacked comprehensive performance characteristics or did not undergo collaborative trials to fully establish their specificity wikidoc.org.
Accuracy: Accuracy, defined as the closeness of agreement between the measured value and the true value, is often assessed by analyzing spiked samples (drug-free matrix fortified with known concentrations of the analyte). Achieving high accuracy can be challenging due to matrix effects, which can vary significantly between different biological tissues and species. While many methods report good accuracy (e.g., 80-115% recovery uni.lunih.govresearchgate.net), consistent performance across diverse matrices and concentration ranges requires rigorous validation.
Precision (Repeatability, Intermediate Precision, Reproducibility): Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (under the same conditions), intermediate precision (within the same laboratory but with different analysts, equipment, or days), and reproducibility (between different laboratories). Maintaining consistent precision can be difficult, especially at low residue levels, and variations in sample preparation procedures can significantly impact the final results uni.lu. Some methods developed for this compound have demonstrated good precision (e.g., <10.18% for azaperol uni.lu), but these characteristics must be rigorously evaluated during method development and validation.
Future Research Directions and Unanswered Questions
Elucidation of Specific Receptor Subtype Interactions
While azaperone's primary mechanism involves antagonism of dopamine (B1211576) D2 receptors and alpha-1 adrenergic receptors, the precise nature and extent of its interaction with specific subtypes within these receptor families warrant further investigation. ebi.ac.ukveteriankey.comdefra.gov.ukeuropa.euwildpharm.co.za At higher concentrations, this compound has also been observed to antagonize histamine (B1213489) and serotonin (B10506) receptors, suggesting a broader, albeit less characterized, pharmacological profile. defra.gov.uk Research is needed to delineate the exact contribution of each receptor subtype interaction to the observed behavioral and physiological effects, such as sedation, anti-aggression, and muscle relaxation. Understanding the nuanced binding affinities and functional consequences at various dopamine (e.g., D2S, D2L, D3, D4) and adrenergic (e.g., α1A, α1B, α1D) receptor subtypes could lead to a more targeted application or the development of analogues with improved selectivity. nih.govphysiology.orgmdpi.com Furthermore, the potential for this compound to interact with or influence complex heteroreceptor complexes, particularly those involving D2 receptors, remains an area requiring extensive exploration to determine its relevance in vivo. mdpi.com
Long-Term Neurobiological Impact Research
Current understanding of this compound primarily focuses on its acute and short-term effects. However, the long-term neurobiological impact of this compound, especially following repeated or chronic administration, is not extensively documented. Research indicates that chronic administration of this compound, due to its dopamine D2 antagonism, can lead to changes in the pituitary gland, female reproductive organs, and mammary glands, particularly in rats, by enhancing prolactin release. defra.gov.ukeuropa.eu Beyond these known endocrine-related effects, a comprehensive evaluation of its sustained influence on various brain regions, neurotransmitter systems, and neuronal plasticity is crucial. Studies are needed to assess potential long-term alterations in cognitive function, mood regulation, and stress responses in animal models, which could provide insights into its broader neurobiological footprint. Such research would contribute significantly to understanding the full scope of this compound's effects beyond immediate sedation and tranquilization.
Refinement of Behavioral and Physiological Endpoints in Research Models
The accurate and consistent evaluation of this compound's effects in research models relies heavily on robust behavioral and physiological endpoints. While studies commonly assess parameters like locomotor activity, anti-aggressive behavior, heart rate, and respiratory rate, there is a continuous need for refinement in these assessment methodologies. agriculturejournals.czagriculturejournals.czscielo.brnih.govvin.comredalyc.orgmdpi.com The development and validation of more sensitive and objective behavioral assays, potentially incorporating advanced tracking systems or machine learning algorithms, could provide a more nuanced understanding of this compound's impact on animal welfare and specific behavioral domains. nih.govnc3rs.org.ukmdpi.comresearchgate.netresearchgate.net Similarly, integrating advanced physiological monitoring techniques that offer continuous and less invasive data collection could enhance the precision of research findings. Establishing standardized, universally accepted endpoints across different species and experimental contexts would improve the comparability and reproducibility of research on this compound.
Exploration of Novel Therapeutic Potentials Beyond Current Applications
This compound is currently primarily used as a tranquilizer in veterinary medicine for species like pigs and elephants, and as an adjunct in wildlife immobilization. ebi.ac.ukveteriankey.comeuropa.euherts.ac.ukdrugbank.commdpi.comnih.gov However, its pharmacological profile suggests potential for novel therapeutic applications that extend beyond its established uses. Preliminary observations indicate its utility in managing anxiety and stress in certain aquatic species, such as sharks, during capture and transport, highlighting a potential for broader application in zoological and conservation contexts. vin.com Furthermore, its classification alongside anxiolytics like buspirone (B1668070) in veterinary pharmacology for treating generalized anxiety and panic disorder in companion animals (dogs and cats), as well as behavioral issues like urine spraying in cats, suggests an underexplored potential in veterinary behavioral medicine. msdvetmanual.com Future research could investigate its efficacy in managing other stress-related conditions, behavioral disorders, or as a component in multimodal therapeutic strategies across a wider range of animal species, potentially leveraging its anxiolytic and anti-aggressive properties in new contexts.
Comparative Studies with Emerging Neuroleptic Agents
The landscape of neuroleptic agents is continuously evolving with the development of new compounds that offer different receptor profiles or improved safety and efficacy. While this compound has been compared with older neuroleptics and sedatives in various animal studies, there is a need for comprehensive comparative studies with emerging neuroleptic agents. wildpharm.co.zaagriculturejournals.czagriculturejournals.czscielo.brmdpi.commdpi.comnih.govresearchgate.netup.ac.za Such studies would aim to assess this compound's relative advantages and disadvantages in terms of onset, duration, potency, and specific behavioral or physiological effects when compared to newer drugs, including those developed for human psychiatric conditions that share similar mechanisms of action (e.g., D2 antagonism, alpha-1 blockade). jwatch.orgjneuropsychiatry.orgnih.govnih.gov Comparative research could identify unique properties of this compound that make it superior for specific indications or species, or conversely, highlight areas where newer agents offer significant improvements, thereby guiding future pharmacological development and clinical practice.
Q & A
Q. How should researchers address non-detected values in pharmacokinetic datasets?
Q. What ethical and analytical standards apply to this compound studies in food animals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
